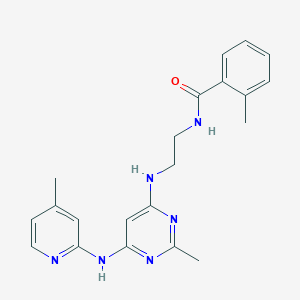

![molecular formula C20H20N4O3S B2627177 2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-41-5](/img/structure/B2627177.png)

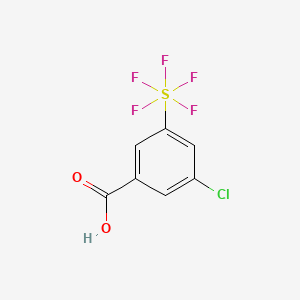

2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyridin-2-amine with furan-2-carbonyl chloride to form an amide, which is then treated with diphosphorus pentasulfide to form a thioamide . The thioamide is then oxidized with potassium ferricyanide in an alkaline solution to form the thiazole ring .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The thiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom.Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions. The sulfur atom in the thiazole ring can undergo oxidation or reduction reactions .Applications De Recherche Scientifique

Antimicrobial Activities

- Research has shown that derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized azole derivatives, including 1,2,4-triazole compounds, starting from furan-2-carbohydrazide, and found some of these compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).

Antiproliferative Activities

- Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity, finding that one of the compounds exhibited promising activity (Narayana et al., 2010).

Plant Growth Stimulating Effects

- Pivazyan et al. (2019) explored the biological activity of derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment and found a pronounced plant growth stimulating effect (Pivazyan et al., 2019).

Electrochemical and Electrochromic Properties

- Akpinar et al. (2013) investigated thiazolo[5,4-d]thiazole containing donor-acceptor type alternating copolymers for their electrochemical and electrochromic properties. These compounds showed multichromic properties with potential for electrochromic applications (Akpinar et al., 2013).

Antibacterial and Antioxidant Evaluation

- Anusevičius et al. (2015) synthesized 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole and triazole fragments and analyzed them for antioxidant and antibacterial activities, showing moderate activity against certain microorganisms (Anusevičius et al., 2015).

Synthesis and Characterization for Pharmacological Studies

- Selvam et al. (2012) synthesized a series of heterocyclic thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives and evaluated them for antinociceptive and anti-inflammatory activities. This study shows the potential pharmacological applications of these compounds (Selvam et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with all chemicals, it should be handled with care, using appropriate personal protective equipment. It is not intended for human or veterinary use.

Orientations Futures

Future research could focus on further elucidating the biological activity of this compound and similar compounds. This could include studies on their antiviral and anti-infective properties, as well as their potential use in treating diseases such as cancer . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and physical and chemical properties.

Propriétés

IUPAC Name |

2-(furan-2-yl)-5-[(3-methoxyphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-26-14-7-4-6-13(12-14)16(23-9-2-3-10-23)17-19(25)24-20(28-17)21-18(22-24)15-8-5-11-27-15/h4-8,11-12,16,25H,2-3,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYYBMNELDKXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2627095.png)

![Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B2627097.png)

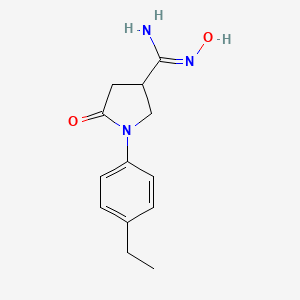

![(2E)-4-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2627099.png)

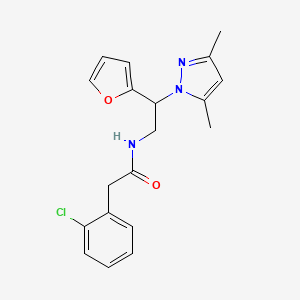

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2627105.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2627109.png)

![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)

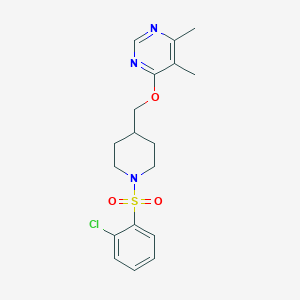

![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)